N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method includes:
Formation of Piperazine Intermediate: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperazine intermediate.
Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Final Coupling: The final step involves coupling the piperazine and pyrimidine intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects through:
Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting biochemical pathways and leading to desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine share the piperazine moiety and are used in psychiatric treatments.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine are pyrimidine analogs used in cancer therapy.
Uniqueness
N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine is unique due to its combination of a piperazine ring, a pyrimidine ring, and a fluorophenyl group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-ethyl-4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5/c1-2-19-17-20-7-6-16(21-17)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,2,8-11,13H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWLJAPWOHDBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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